rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans
Description
rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans is a cyclopropane derivative featuring a phenyl group and an acetic acid substituent in a trans configuration on the cyclopropane ring. The "rac" designation indicates a racemic mixture of enantiomers, while the (1R,2S) stereodescriptor specifies the relative configuration of the cyclopropane carbons. This compound is structurally characterized by a strained cyclopropane ring, which confers unique electronic and steric properties. It is commercially available as a building block (e.g., CymitQuimica Ref: 3D-WAA02466) for research purposes .
Properties
CAS No. |
21024-66-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans typically involves chiral chemical synthesis. One common method includes the selective synthesis of chiral carbon atoms through asymmetric catalysis or chiral auxiliaries. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the acetic acid moiety into a carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to reduce the acetic acid group to an alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemical effects.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
rac-2-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]acetic acid, trans
- Structure : The phenyl group is substituted with a para-methoxy (-OCH₃) group.
- This substitution may also improve lipophilicity compared to the unsubstituted phenyl analog, affecting membrane permeability .
rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid
- Structure : Features a para-hydroxyl (-OH) group on the phenyl ring.
- Impact: The hydroxyl group introduces hydrogen-bonding capability and acidity (pKa ~10 for phenolic OH), which could influence solubility in aqueous environments. This derivative may exhibit altered pharmacokinetic profiles due to increased polarity compared to the methoxy or phenyl analogs .
Fluorinated Cyclopropane Derivatives
rac-(1R,3S)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid, trans
- Structure : Contains a difluorinated cyclopropane ring.
- Impact: Fluorine atoms impart electronegativity and metabolic stability by resisting oxidative degradation. The electron-withdrawing effect of fluorine may reduce the acidity of the acetic acid group (lower pKa) compared to non-fluorinated analogs, altering reactivity in synthetic applications .
Heterocyclic Substituents
rac-(1R,2R)-2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans
- Structure : Incorporates a pyrazole ring substituted with a 2-methylpropyl group.
- The bulky 2-methylpropyl group may sterically hinder interactions but improve lipophilicity .
Data Table: Key Structural and Functional Comparisons
Research and Application Context
For example, highlights a related cyclopropane-containing compound as an intermediate in LSD1 inhibitors for cancer therapy, suggesting possible epigenetic applications . The fluorinated analog () may align with trends in fluorinated drug design to improve bioavailability .
Biological Activity
The compound rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid, trans (CAS No. 21024-66-8) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 176.21 g/mol
- Structural Characteristics : The compound features a cyclopropyl group attached to a phenyl moiety and an acetic acid functional group, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that may have therapeutic implications:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structural characteristics can inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. Inhibition of mPGES-1 can reduce the production of pro-inflammatory mediators like prostaglandin E (PGE), which is implicated in various inflammatory diseases .
2. Analgesic Effects
The analgesic potential of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid has been explored through various models. For instance, compounds structurally related to this acid have demonstrated significant pain-relieving effects in acetic acid-induced writhing tests in animal models, suggesting a possible mechanism involving central and peripheral pathways .
3. Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is crucial for developing new antibiotics amid rising antibiotic resistance .
Data Tables
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of mPGES-1 | |
| Analgesic | Pain relief in acetic acid writhing model | |
| Antimicrobial | Inhibition against bacterial strains |
Case Study 1: Inhibition of mPGES-1
A study focused on the synthesis of related compounds that inhibit mPGES-1 showed promising results with IC values in the low micromolar range. The most effective compound induced cell cycle arrest and apoptosis in A549 lung cancer cells after prolonged exposure .
Case Study 2: Analgesic Testing
In an analgesic study using the acetic acid-induced writhing test, rac-2-[(1R,2S)-2-phenylcyclopropyl]acetic acid exhibited significant inhibition of writhing compared to standard analgesics like diclofenac sodium .
Research Findings
Recent research emphasizes the importance of exploring structural modifications on the cyclopropane framework to enhance biological activity. The design and synthesis of analogs could lead to improved efficacy and reduced side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
